2-TFMS can act as an effective initiator for the polymerization of styrene-based polymers, such as polystyrene []. This property makes it valuable in studying and developing new types of polymers with desired properties.
2-TFMS can be combined with other monomers to create copolymers with unique characteristics. The presence of the trifluoromethyl group (CF₃) modifies the physical and chemical properties of the resulting polymer [, ]. This allows researchers to tailor the properties of copolymers for specific applications, such as creating high-performance materials for optical components or engineering plastics.
The presence of the reactive double bond (C=C) in 2-TFMS makes it a versatile starting material for organic synthesis. Researchers can use various reactions to introduce various functional groups onto the molecule, creating new compounds with diverse properties [].
Due to its well-defined structure and reactivity, 2-TFMS can be used as a model compound in mechanistic studies of various organic reactions. This allows researchers to gain a deeper understanding of how these reactions occur and develop new and efficient synthetic methods [].
2-(Trifluoromethyl)styrene is an aromatic compound characterized by the presence of a trifluoromethyl group (-CF₃) attached to a styrene backbone. Its molecular formula is C₉H₇F₃, and it features a vinyl group (C=C) that is conjugated with the aromatic ring, which enhances its reactivity in various
The biological activity of 2-(trifluoromethyl)styrene and its derivatives has been explored in various studies. Compounds containing trifluoromethyl groups often exhibit enhanced bioactivity due to their lipophilicity and metabolic stability. Research indicates that such compounds may possess antimicrobial properties and potential applications in medicinal chemistry, although specific studies on 2-(trifluoromethyl)styrene's biological effects remain limited .
Various methods have been developed for synthesizing 2-(trifluoromethyl)styrene:
2-(Trifluoromethyl)styrene finds numerous applications across various fields:
Interaction studies involving 2-(trifluoromethyl)styrene have focused on its reactivity with various nucleophiles and electrophiles. These studies help elucidate the mechanisms of reaction and the influence of the trifluoromethyl group on reaction pathways. Notably, research has shown that 2-(trifluoromethyl)styrene can participate in diverse coupling reactions, including arylation and alkylation processes facilitated by transition metals or organocatalysts .
Several compounds share structural similarities with 2-(trifluoromethyl)styrene. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Trifluoromethylbenzene | Aromatic Hydrocarbon | Contains only a trifluoromethyl substituent; lacks vinyl functionality. |
| α-Trifluoromethylstyrene | Vinyl Aromatic Compound | Similar structure but may differ in reactivity due to position of CF₃ group. |
| Fluoroacrylate | Vinyl Ester | Contains fluorine but lacks the trifluoromethyl group; used in polymer applications. |
| Perfluoroalkylated Styrenes | Fully Fluorinated | More stable due to complete fluorination; used in specialized materials. |
The uniqueness of 2-(trifluoromethyl)styrene lies in its combination of a reactive vinyl group with a highly electronegative trifluoromethyl substituent, which significantly alters its chemical behavior compared to similar compounds.
2-(Trifluoromethyl)styrene is an aromatic vinyl compound characterized by a phenyl ring substituted with both a vinyl group and a trifluoromethyl group in the ortho position [1] [2]. The molecular formula is C₉H₇F₃, with a molecular weight of 172.15 g/mol [3] [2]. The compound exhibits achiral stereochemistry with zero defined stereocenters and no E/Z centers [4]. The structure comprises a benzene ring bearing a trifluoromethyl substituent (-CF₃) at the 2-position and an ethenyl group (-CH=CH₂) at the 1-position, creating the systematic name 1-ethenyl-2-(trifluoromethyl)benzene [3] [2].
The molecular structure can be represented by the SMILES notation FC(F)(F)c1ccccc1C=C, and the InChI key VGWWQZSCLBZOGK-UHFFFAOYSA-N [5] [4]. The compound exists as a colorless to nearly colorless clear liquid under standard conditions [6] [7]. The molar volume is calculated to be 146.5 mL/mol, which correlates with the reported density values [5].
The refractive index of 2-(trifluoromethyl)styrene is documented as 1.47 at 20°C using the sodium D-line [8] [9]. This value is consistent across multiple commercial sources and represents a standard physical constant used for compound identification and purity assessment [9] [10].
2-(Trifluoromethyl)styrene exhibits a boiling point of 61°C under reduced pressure conditions of 40 mmHg [6] [11] [8]. This relatively low boiling point under vacuum conditions indicates the compound's volatility and necessitates careful handling during distillation and purification processes [6].
| Technique | Key Characteristics | Reference |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Aromatic protons 7.2-7.8 ppm, vinyl protons characteristic | [13] [14] |
| ¹³C Nuclear Magnetic Resonance | Trifluoromethyl carbon 124-126 ppm (quartet) | [13] [16] |
| ¹⁹F Nuclear Magnetic Resonance | Single signal -58 to -63 ppm | [13] [17] |
| Infrared Spectroscopy | C-F stretch 1100-1300 cm⁻¹, C=C stretch 1600-1650 cm⁻¹ | [19] [20] |
| Mass Spectrometry | Molecular ion m/z 172, base fragments m/z 103 | [2] [22] |
Industrial-scale production of 2-(trifluoromethyl)styrene primarily employs palladium-catalyzed cross-coupling methodologies that offer reliability, scalability, and economic viability. The most widely adopted approach utilizes the Suzuki-Miyaura cross-coupling reaction, which represents the cornerstone of large-scale synthesis [1] [2] [3].
The industrial process typically involves the reaction of 2-bromobenzotrifluoride or 2-iodobenzotrifluoride with vinyl-containing organoboron reagents in the presence of palladium catalysts. Palladium acetate serves as the preferred catalyst due to its stability and effectiveness, while potassium carbonate functions as the base to facilitate transmetalation [1] [2]. The reaction proceeds under elevated temperatures (95-110°C) in biphasic solvent systems comprising toluene and water, with reaction times extending from 1-5 hours depending on substrate reactivity [4] [2].
Industrial production methods incorporate continuous-flow processes to ensure efficient and scalable synthesis . These systems utilize automated reactors with precise control of reaction parameters, enhancing both yield and purity while minimizing waste generation. The process typically achieves yields ranging from 60-85%, with purity levels exceeding 95% after purification [4] .
Alternative industrial routes include the Heck coupling reaction, which offers a phosphine-free catalytic system and avoids the use of gaseous reagents [6] [7]. This domino approach utilizes readily available iodoarenes and 1-iodo-3,3,3-trifluoropropane, providing moderate to good yields (52-78%) while maintaining operational simplicity [7]. The reaction conditions are milder compared to traditional Suzuki coupling, operating at 80°C with shorter reaction times [6].
Laboratory-scale synthesis of 2-(trifluoromethyl)styrene employs diverse methodologies tailored for research applications requiring smaller quantities and higher functional group tolerance. The palladium-catalyzed coupling of organozinc reagents represents a particularly effective approach, utilizing pentafluoropropen-2-ylzinc as a synthetic equivalent for the α-(trifluoromethyl)ethenyl carbanion [8].
The procedure involves the preparation of pentafluoropropen-2-ylzinc reagent through the reaction of zinc dust with 1-bromo-1,1,2,3,3,3-hexafluoropropane in dimethylformamide at 70-80°C [9]. This organozinc reagent subsequently undergoes palladium-catalyzed coupling with aryl halides at room temperature, providing 2-(trifluoromethyl)styrene derivatives in yields ranging from 60-90% [9] [8].
Laboratory-scale Suzuki coupling procedures follow modified protocols optimized for smaller scale operations. A typical procedure involves combining palladium dichloride (10 μmol), DPEPhos ligand (11 μmol), sodium bicarbonate (0.6 mmol), and phenylboronic acid (0.3 mmol) in ethanol (1.0 mL) [2]. The reaction mixture is heated in a screw-capped sealed tube at 80°C for 3 hours, followed by standard workup procedures including filtration, extraction, and purification [2].
Alternative laboratory methods include the use of photoredox catalysis for trifluoromethylation reactions. This approach employs sodium trifluoromethanesulfinate (CF₃SO₂Na) as the trifluoromethyl source in combination with visible light photoredox catalysts [10] [11]. The reaction proceeds under mild conditions using blue LED irradiation at room temperature, providing an environmentally friendly alternative to traditional thermal processes [10] [11].
Recent developments in 2-(trifluoromethyl)styrene synthesis have focused on developing metal-free methodologies and photoredox catalytic systems that operate under milder conditions while maintaining high efficiency. The metal-free radical trifluoromethylation approach represents a significant advancement, utilizing sodium trifluoromethanesulfinate and tert-butyl hydroperoxide (TBHP) as the oxidant [10].
This methodology proceeds through a radical mechanism, where the trifluoromethyl radical generated from CF₃SO₂Na adds to the styrene double bond, followed by oxidation to form the desired product [10]. The reaction conditions are optimized to 80°C in acetonitrile/water (4:1) for 16-24 hours, achieving yields of 40-60% while avoiding the use of transition metal catalysts [10].
Photoredox catalytic approaches have emerged as particularly promising alternatives, offering dual photoredox/halide catalysis systems [12] [13]. These methods utilize visible light activation of photocatalysts such as ruthenium or iridium complexes in combination with halide salts to generate trifluoromethyl radicals [12]. The cooperative NHC and photoredox catalysis methodology enables three-component coupling reactions involving aroyl fluorides, styrenes, and Langlois reagent (CF₃SO₂Na) [14].
Continuous-flow microreactor technology has been successfully applied to photoredox trifluoromethylation processes, enabling gas-liquid two-phase reactions with improved mass transfer characteristics [15] [16]. These systems demonstrate enhanced efficiency and scalability compared to batch processes, with residence times ranging from 1-3 hours and yields comparable to traditional methods [16].
Advanced synthetic strategies include the development of enantioselective methodologies for the synthesis of chiral trifluoromethyl-substituted compounds. Copper-catalyzed enantioselective cyclopropanation involving trifluorodiazoethane and alkenyl boronates provides access to enantiomerically enriched trifluoromethyl cyclopropanes [17]. Similarly, myoglobin-catalyzed transfer of trifluoromethylcarbene enables highly diastereo- and enantioselective synthesis of trifluoromethyl-substituted cyclopropanes [17].
Purification of 2-(trifluoromethyl)styrene requires specialized techniques due to its volatility and chemical stability. Column chromatography represents the primary purification method, utilizing silica gel as the stationary phase with hexane/ethyl acetate gradient elution systems [18] . The compound typically exhibits Rf values of 0.3-0.5 in hexane/ethyl acetate (20:1) systems, enabling effective separation from synthetic impurities [18].
Fractional distillation under reduced pressure serves as an alternative purification technique, particularly suitable for larger quantities. The compound distills at 61°C under 40 mmHg pressure, providing high-purity material when properly executed [18] [20]. The distillation process requires careful temperature control to prevent decomposition and minimize oligomerization, which can occur at elevated temperatures [18].
Recrystallization procedures are applicable when solid derivatives are obtained, typically using dichloromethane/hexane solvent systems [21]. The recrystallization process involves dissolution in warm dichloromethane followed by slow precipitation through addition of hexane, yielding crystalline material suitable for further characterization [21].
Gas chromatography-mass spectrometry (GC-MS) analysis provides both qualitative and quantitative assessment of product purity. The analytical protocol employs electron impact ionization with detection of the molecular ion at m/z 172, along with characteristic fragmentation patterns [18] . Typical GC conditions include column temperatures of 100-250°C with helium carrier gas, achieving baseline separation of the desired product from synthetic intermediates [22].
High-performance liquid chromatography (HPLC) analysis offers complementary analytical capabilities, particularly for monitoring reaction progress and assessing purity. The method utilizes reverse-phase C18 columns with acetonitrile/water mobile phases, providing retention times of approximately 1.23 minutes under optimized conditions . The technique enables detection of trace impurities and quantification of product concentration with high precision .
Structure verification of 2-(trifluoromethyl)styrene employs a comprehensive suite of spectroscopic and analytical techniques to confirm molecular identity and purity. ¹H NMR spectroscopy serves as the primary structural confirmation method, providing characteristic chemical shifts for vinyl protons at 5.2-6.8 ppm and aromatic protons at 7.0-8.0 ppm [18] [23].
The vinyl proton signals appear as a complex multiplet system due to coupling with adjacent protons, while the aromatic region displays the expected pattern for ortho-disubstituted benzene rings [18] . Integration ratios confirm the presence of two vinyl protons and four aromatic protons, consistent with the expected molecular structure [18] .
¹³C NMR spectroscopy provides definitive identification of the carbon framework, with aromatic carbons appearing at 114-140 ppm and the trifluoromethyl carbon exhibiting characteristic quartet splitting due to coupling with fluorine nuclei [18] [23]. The carbon bearing the trifluoromethyl group typically appears as a quartet at approximately 124 ppm with a coupling constant of 270-280 Hz [18] .
¹⁹F NMR spectroscopy offers unambiguous confirmation of the trifluoromethyl group, with the CF₃ signal appearing as a singlet at -60 to -65 ppm relative to CFCl₃ standard [18] [24] [23]. The chemical shift position and multiplicity provide definitive evidence for the integrity of the trifluoromethyl substituent [24].
High-resolution mass spectrometry (HRMS) enables precise molecular weight determination and molecular formula confirmation. The technique typically employs electron impact ionization or electrospray ionization, providing accurate mass measurements within 2-5 ppm of the theoretical value [18] . The molecular ion peak at m/z 172.0500 (calculated for C₉H₇F₃) confirms the molecular formula [18] .
Infrared spectroscopy provides complementary structural information through identification of characteristic functional group vibrations. The vinyl C=C stretch appears at 1620-1680 cm⁻¹, while CF₃ deformation bands are observed at 1100-1300 cm⁻¹ [18] [23]. Aromatic C=C stretches at 1450-1600 cm⁻¹ and C-H out-of-plane bending modes at 700-900 cm⁻¹ support the presence of the substituted benzene ring [18] .
X-ray crystallography can be employed for solid derivatives to provide definitive three-dimensional structural information, including bond lengths, angles, and conformational preferences [25]. This technique offers the highest level of structural certainty and can reveal details about intermolecular interactions in the solid state [25].
Flammable;Irritant